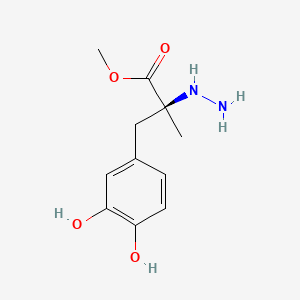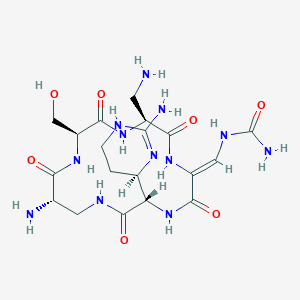
Capréomycine IA 2-6
Vue d'ensemble
Description
2-6-Capreomycin IA is a cyclic polypeptide antibiotic produced by the bacterium Streptomyces capreolus. It is primarily used in the treatment of multidrug-resistant tuberculosis. This compound is part of the capreomycin complex, which includes several related compounds such as capreomycin IB, IIA, and IIB . Capreomycin IA is known for its ability to inhibit protein synthesis in bacteria, making it an effective antimicrobial agent .
Applications De Recherche Scientifique
2-6-Capreomycin IA has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
The primary target of 2-6-Capreomycin IA, a member of the aminoglycoside family of antibiotics, is the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA in Mycobacterium tuberculosis . This target plays a crucial role in the survival of the bacteria.
Mode of Action
Capreomycin also binds to components in the bacterial cell, resulting in the production of abnormal proteins . These proteins are necessary for the bacteria’s survival, and the production of these abnormal proteins is ultimately fatal to the bacteria .
Biochemical Pathways
The affected biochemical pathway involves the inhibition of protein synthesis in the bacteria. By binding to the 70S ribosomal unit, 2-6-Capreomycin IA disrupts the normal function of the ribosome, leading to the production of abnormal proteins . The production of these abnormal proteins interferes with the normal functioning of the bacteria, leading to its death .
Pharmacokinetics
When a 1–g dose of capreomycin was given intramuscularly to normal volunteers, 52% was excreted in the urine within 12 hours .
Result of Action
The result of the action of 2-6-Capreomycin IA is the death of the bacteria. By producing abnormal proteins that are necessary for the bacteria’s survival, the bacteria is unable to function normally and ultimately dies .
Action Environment
The action of 2-6-Capreomycin IA can be influenced by environmental factors. For example, the formulation of capreomycin for inhalation has been shown to improve its efficacy . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of 2-6-capreomycin ia .
Analyse Biochimique
Biochemical Properties
2-6-Capreomycin IA interacts with the 70S ribosome, specifically binding to the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit . This interaction stabilizes the tRNA in the A site in the pretranslocation state, inhibiting protein synthesis .
Cellular Effects
2-6-Capreomycin IA has a significant impact on various types of cells, particularly those of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . It inhibits protein synthesis, leading to the production of abnormal proteins that are fatal to the bacteria .
Molecular Mechanism
It is thought to inhibit protein synthesis by binding to the 70S ribosomal unit . It also binds to components in the bacterial cell, resulting in the production of abnormal proteins .
Temporal Effects in Laboratory Settings
It is known that when a 1–g dose of capreomycin was given intramuscularly to normal volunteers, 52% was excreted in the urine within 12 hours .
Dosage Effects in Animal Models
It is known that capreomycin is nephrotoxic and ototoxic, especially in patients with renal impairment or in geriatric patients .
Metabolic Pathways
It is known that capreomycin is not absorbed in significant quantities from the gastrointestinal tract and must be administered parenterally .
Transport and Distribution
It is known that capreomycin is not absorbed in significant quantities from the gastrointestinal tract and must be administered parenterally .
Subcellular Localization
It is known that capreomycin binds to the 70S ribosomal unit, suggesting that it localizes to the ribosomes within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The biosynthesis of 2-6-Capreomycin IA involves the incorporation of amino acids such as serine, alanine, and 2,3-diaminopropionic acid . The process begins with the formation of a dehydroalanyl intermediate from serine, which is then modified to produce the diaminopropionate moiety. This intermediate undergoes further modifications to form the cyclic peptide structure of capreomycin IA .
Industrial Production Methods
Industrial production of 2-6-Capreomycin IA typically involves fermentation using Streptomyces capreolus. The fermentation process is optimized to maximize the yield of capreomycin IA, which is then extracted and purified using various chromatographic techniques . Recent advancements have also explored the development of inhalable dry powder formulations of capreomycin for pulmonary delivery, utilizing spray drying techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-6-Capreomycin IA undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-6-Capreomycin IA. These derivatives can exhibit different biological activities and pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
2-6-Capreomycin IA is similar to other cyclic peptide antibiotics such as viomycin and tuberactinomycins . it is unique in its specific amino acid sequence and its ability to inhibit protein synthesis in a distinct manner. The related compounds in the capreomycin complex, including capreomycin IB, IIA, and IIB, share similar structural features but differ in their amino acid composition and biological activities .
List of Similar Compounds
- Viomycin
- Tuberactinomycins
- Capreomycin IB
- Capreomycin IIA
- Capreomycin IIB
Propriétés
IUPAC Name |
[(Z)-[(3S,9S,12S,15S)-15-amino-9-(aminomethyl)-3-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-12-(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-6-ylidene]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N12O7/c20-3-9-14(34)28-10(5-26-19(23)38)15(35)31-12(8-1-2-24-18(22)30-8)17(37)25-4-7(21)13(33)29-11(6-32)16(36)27-9/h5,7-9,11-12,32H,1-4,6,20-21H2,(H,25,37)(H,27,36)(H,28,34)(H,29,33)(H,31,35)(H3,22,24,30)(H3,23,26,38)/b10-5-/t7-,8+,9-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGCTBYTRMLWCB-MRSVHRRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CN)CO)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CN)CO)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891322 | |
| Record name | 2-6-Capreomycin IA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62639-89-8 | |
| Record name | Capreomycin IIA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062639898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-6-Capreomycin IA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPREOMYCIN IIA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38TL5Q9SM7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


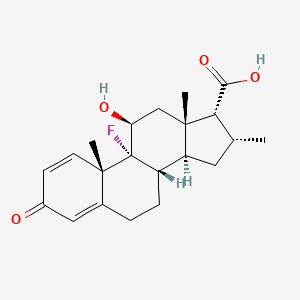
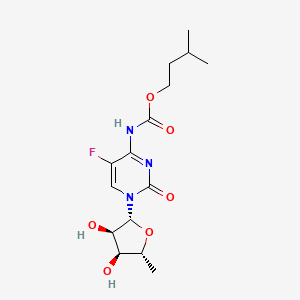
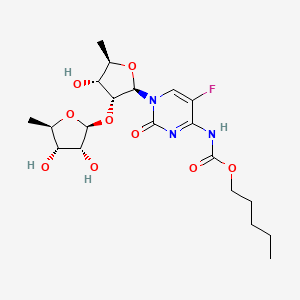
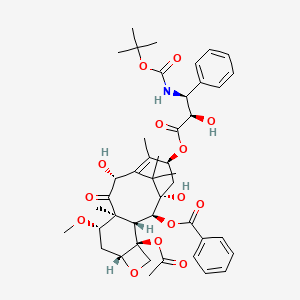

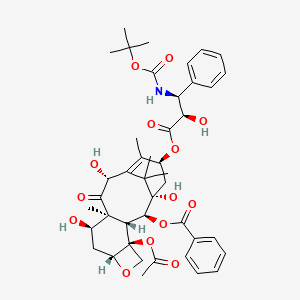
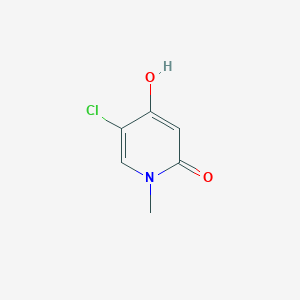
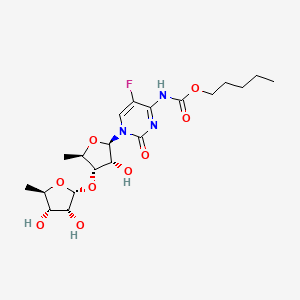
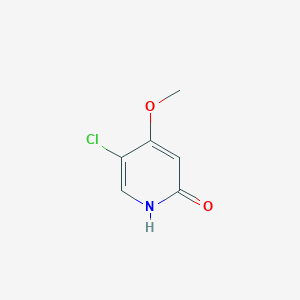
![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)
